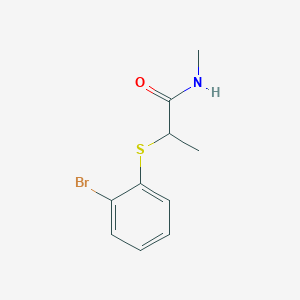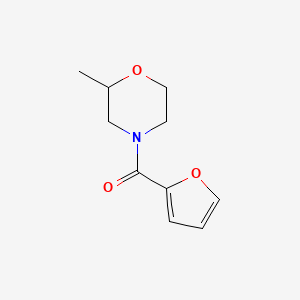
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide, also known as PPFC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. PPFC is a heterocyclic compound that contains a furan ring, a pyridine ring, and a carboxamide functional group. In
科学研究应用
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been studied in vitro and in vivo for its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in the pathogenesis of diseases. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
实验室实验的优点和局限性
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential for use in various assays. However, 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research on 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide, including the investigation of its potential use as a therapeutic agent for various diseases, the development of new synthetic methods for 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide, and the exploration of its potential applications in material science. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
合成方法
The synthesis of 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide involves the reaction of 3-pyridinecarboxylic acid, furan-2-carboxylic acid, and phenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide. The yield of the synthesis method is reported to be around 60%.
属性
IUPAC Name |
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-7-4-9-17-11-13)15-14(8-10-20-15)12-5-2-1-3-6-12/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCCEXXHAAEITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)






![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)

![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)
